Ulimorelin hydrochloride
描述
乌利莫瑞林盐酸盐是由Tranzyme Pharma开发的一种新型的小分子生长激素促分泌素受体激动剂。 它主要用于治疗术后肠梗阻和糖尿病性胃轻瘫,这些疾病的特征是胃肠动力减弱 .
准备方法
乌利莫瑞林盐酸盐的合成涉及将乌利莫瑞林中间体与Fmoc合成策略逐步偶联,以获得乌利莫瑞林肽树脂。 然后裂解肽树脂,并在液相中环化裂解的线性肽,以生成高纯度的稳定乌利莫瑞林。 最后,将化合物重结晶并转化为盐酸盐形式 .
化学反应分析
乌利莫瑞林盐酸盐会发生各种化学反应,包括:
氧化: 这种反应可以由常见的氧化剂(如过氧化氢或高锰酸钾)促进。
还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
取代: 亲核取代反应可能发生在卤代烷或酰氯等试剂中。
科学研究应用
乌利莫瑞林盐酸盐具有多种科学研究应用:
化学: 它被用作研究生长激素促分泌素受体激动剂的模型化合物。
生物学: 研究重点是其对胃肠动力的影响及其增强胃排空的潜力。
医学: 临床试验已经研究了其在治疗术后肠梗阻和糖尿病性胃轻瘫中的疗效。
工业: 正在探索其在开发新的促动力剂中的潜在用途 .
作用机制
乌利莫瑞林盐酸盐作为生长激素促分泌素受体(GHSR-1a)的选择性激动剂。 生长激素促分泌素是该受体的内源性配体,可刺激胃肠动力并加速胃排空。 乌利莫瑞林通过与受体结合并激活相同的通路,模拟这些作用,从而改善胃肠道转运 .
相似化合物的比较
乌利莫瑞林盐酸盐与其他生长激素促分泌素受体激动剂进行比较,例如:
生长激素促分泌素: GHSR-1a 的天然配体,它也能刺激胃肠动力。
甲氧氯普胺: 目前用于治疗胃轻瘫的促动力剂,但其作用机制不同。
TZP-102: Tranzyme Pharma 开发的另一种生长激素促分泌素受体激动剂,具有类似的应用。
生物活性
Ulimorelin hydrochloride, also known as TZP-101, is a synthetic agonist of the ghrelin receptor, specifically targeting the growth hormone secretagogue receptor type 1a (GHS-R1a). This compound has garnered attention for its potential therapeutic applications in enhancing gastrointestinal motility, particularly in conditions such as postoperative ileus (POI) and diabetic gastroparesis. This article explores the biological activity of ulimorelin, summarizing its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.
Ulimorelin functions primarily as a ghrelin receptor agonist. Ghrelin, a naturally occurring peptide hormone, stimulates gastric motility and promotes gastric emptying. By mimicking ghrelin's action, ulimorelin enhances gastrointestinal (GI) motility through the following mechanisms:
- Ghrelin Receptor Activation : Ulimorelin binds to GHS-R1a, leading to increased gastric emptying and intestinal transit.
- Reduction of Opioid-Induced Constipation : In the context of postoperative care, where opioids are commonly used for pain management, ulimorelin counteracts the constipating effects of these medications by promoting GI motility .
- Anti-Catabolic Effects : Ulimorelin has shown potential in mitigating lean body mass loss in critically ill patients by promoting anabolic processes .
Summary of Clinical Trials
Ulimorelin has been evaluated in multiple clinical trials for its efficacy in enhancing GI motility post-surgery and in diabetic gastroparesis. Key findings from these studies include:
- Postoperative Ileus : In a multicenter study involving 236 patients undergoing partial colectomy, patients receiving ulimorelin (doses ranging from 20 to 600 μg/kg) experienced significantly accelerated recovery of GI motility compared to placebo. The median time to first bowel movement was reduced by 10–22 hours across all dose groups .
- Diabetic Gastroparesis : A comparison study showed that ulimorelin was more effective than metoclopramide in improving gastric emptying rates and overall patient outcomes in diabetic gastroparesis .
Case Studies
-
Study on Postoperative Recovery :
- Participants : 332 patients undergoing bowel resection.
- Intervention : Intravenous infusions of ulimorelin (160 µg/kg or 480 µg/kg) started within 60 minutes post-surgery.
- Results : No significant differences were noted between treatment groups regarding primary endpoints like time to first bowel movement or discharge eligibility compared to placebo .
- Efficacy in Critically Ill Patients :
Safety Profile
Ulimorelin has been generally well-tolerated across various studies. Common side effects reported include:
- Nausea
- Vomiting
- Hypotension (noted primarily in preclinical studies but less observed in human trials)
In clinical settings, adverse events were comparable between the ulimorelin and placebo groups, indicating a favorable safety profile for its use in postoperative settings .
Comparative Efficacy Table
Study Type | Ulimorelin Dose | Primary Outcome | Results Summary |
---|---|---|---|
Postoperative Ileus Study | 20-600 µg/kg | Time to first bowel movement | Reduced by 10–22 hours vs. placebo |
Diabetic Gastroparesis | 600 µg/kg | Gastric emptying rate | More effective than metoclopramide |
Critical Illness Study | 160 µg/kg or 480 µg/kg | Feeding intolerance recurrence | Similar rates to metoclopramide |
属性
IUPAC Name |
(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIXEQBDJMFCMN-DHHNQDMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42ClFN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241766 | |
Record name | Ulimorelin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951326-02-6 | |
Record name | Ulimorelin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951326026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulimorelin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIMORELIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662MCS79XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。